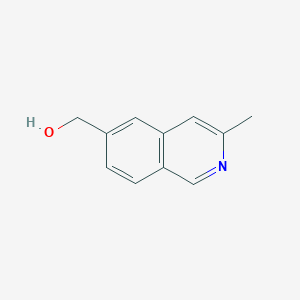
2,5-Diethoxycarbonyltetrahydrothiophene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3,4,5-tetradeoxy-2,5-epithio-erythro-Hexaric acid 2,5-diethyl ester is a synthetic organic compound with the molecular formula C10H16O4S and a molecular weight of 232.29 g/mol This compound is known for its unique structural features, including the presence of an epithio group and multiple ester functionalities
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5-tetradeoxy-2,5-epithio-erythro-Hexaric acid 2,5-diethyl ester typically involves multi-step organic reactions. One common approach is the esterification of erythro-Hexaric acid derivatives followed by the introduction of the epithio group. The reaction conditions often require the use of strong acids or bases as catalysts, along with controlled temperatures and reaction times to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using automated reactors. The use of continuous flow systems can enhance the efficiency and scalability of the synthesis. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to obtain the final product with the desired specifications.
化学反应分析
Types of Reactions
2,3,4,5-tetradeoxy-2,5-epithio-erythro-Hexaric acid 2,5-diethyl ester undergoes various chemical reactions, including:
Oxidation: The epithio group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the ester functionalities, converting them into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester or epithio sites.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted esters or thioethers.
科学研究应用
2,3,4,5-tetradeoxy-2,5-epithio-erythro-Hexaric acid 2,5-diethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism of action of 2,3,4,5-tetradeoxy-2,5-epithio-erythro-Hexaric acid 2,5-diethyl ester involves its interaction with specific molecular targets. The epithio group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. Additionally, the ester functionalities can undergo hydrolysis, releasing active metabolites that exert biological effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 2,3,4,5-tetradeoxy-2,5-epithio-erythro-Hexaric acid 2,5-dimethyl ester
- 2,3,4,5-tetradeoxy-2,5-epithio-erythro-Hexaric acid 2,5-diisopropyl ester
Uniqueness
Compared to its analogs, 2,3,4,5-tetradeoxy-2,5-epithio-erythro-Hexaric acid 2,5-diethyl ester exhibits unique reactivity and biological activity due to the specific steric and electronic effects of the diethyl ester groups. These differences can influence its solubility, stability, and interaction with molecular targets, making it a valuable compound for diverse research applications.
属性
分子式 |
C10H16O4S |
|---|---|
分子量 |
232.30 g/mol |
IUPAC 名称 |
diethyl thiolane-2,5-dicarboxylate |
InChI |
InChI=1S/C10H16O4S/c1-3-13-9(11)7-5-6-8(15-7)10(12)14-4-2/h7-8H,3-6H2,1-2H3 |
InChI 键 |
CTAFSRRKAWJZRQ-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1CCC(S1)C(=O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 2-(hydroxymethyl)-4-methoxybenzo[d]thiazole-6-carboxylate](/img/structure/B13921297.png)

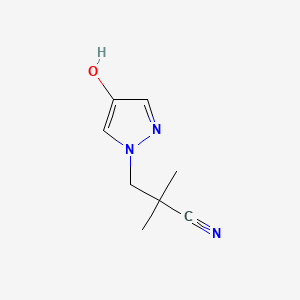

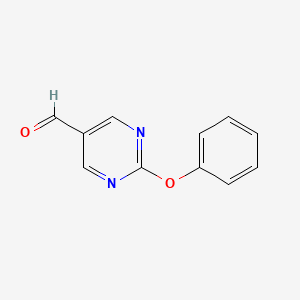
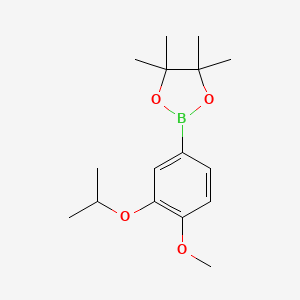
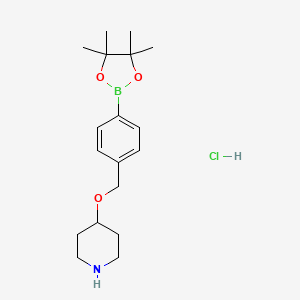
![1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-b]pyridine-6-carbonitrile](/img/structure/B13921338.png)
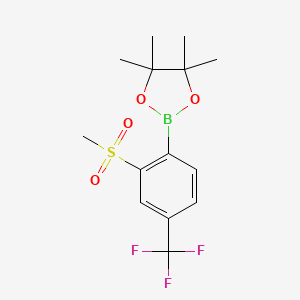

![Methyl 5-[4-(1,3-Dioxolan-2-yl)phenyl]nicotinate](/img/structure/B13921375.png)
